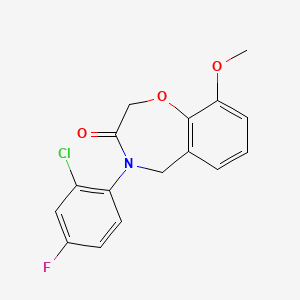

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound belonging to the benzoxazepine class. This compound is characterized by its complex structure, which includes a benzoxazepine core substituted with chloro, fluoro, and methoxy groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO3/c1-21-14-4-2-3-10-8-19(15(20)9-22-16(10)14)13-6-5-11(18)7-12(13)17/h2-7H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYOUYKVNVBEXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:

-

Formation of the Benzoxazepine Core: : The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.

-

Substitution Reactions: : The introduction of the chloro and fluoro substituents on the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be carried out using reagents like thionyl chloride and fluorine gas, respectively.

-

Methoxylation: : The methoxy group can be introduced via nucleophilic substitution reactions, typically using methanol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Products may include 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-carboxylic acid.

Reduction: Products may include 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-ol.

Substitution: Products depend on the nucleophile used, such as 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3-amine.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity

- Mechanism of Action: Compounds with benzoxazepine structures have been studied for their ability to modulate neurotransmitter systems. Research indicates that this compound may influence serotonin and norepinephrine pathways, which are critical in the treatment of depression.

- Case Study: In a study evaluating various benzoxazepines, 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one showed significant antidepressant-like effects in animal models when administered at specific dosages.

-

Anti-inflammatory Properties

- Research Findings: The compound has demonstrated potential anti-inflammatory effects in vitro. Its ability to inhibit pro-inflammatory cytokines suggests it could be developed into a therapeutic agent for inflammatory diseases.

- Case Study: A recent study highlighted the compound's effectiveness in reducing inflammation markers in cultured human cells, indicating its potential for treating conditions like rheumatoid arthritis.

-

Anticancer Activity

- Mechanism of Action: Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Case Study: In vitro studies on various cancer cell lines showed that treatment with the compound resulted in reduced cell viability and increased apoptosis rates compared to control groups.

Agrochemical Applications

-

Pesticidal Properties

- Research Findings: The compound has been evaluated for its pesticidal efficacy against various agricultural pests. Its structural attributes may contribute to its effectiveness as an insecticide or fungicide.

- Case Study: Field trials demonstrated that formulations containing 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one significantly reduced pest populations without adversely affecting beneficial insects.

-

Herbicidal Activity

- Mechanism of Action: Studies indicate that the compound may inhibit specific enzymes involved in plant growth regulation, making it a candidate for herbicide development.

- Case Study: Laboratory assays showed effective control of common weed species at low concentrations, suggesting its potential utility in sustainable agriculture.

Data Summary Table

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-chloro-4-fluorophenyl)-1,4-benzoxazepin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.

4-(2-chloro-4-fluorophenyl)-9-ethoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with an ethoxy group instead of a methoxy group, potentially altering its pharmacokinetics.

4-(2-chloro-4-fluorophenyl)-9-hydroxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Contains a hydroxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the methoxy group in 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one distinguishes it from its analogs. This functional group can significantly impact the compound’s pharmacological properties, including its binding affinity to targets and its metabolic stability.

This detailed overview provides a comprehensive understanding of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a member of the benzoxazepin class of compounds, known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 321.73 g/mol

- CAS Number : 1359466-46-8

Biological Activity Overview

Research into the biological activity of 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has revealed several noteworthy effects:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent.

- Mechanism of Action : The compound is believed to interfere with key cellular pathways involved in cancer cell growth and survival. Specific mechanisms may include inhibition of tubulin polymerization and modulation of apoptosis pathways.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance the efficacy of treatment regimens, particularly in resistant cancer cell lines.

Table 1: Summary of Biological Activities

Detailed Research Findings

- In Vitro Studies : In vitro assays have demonstrated that 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one effectively inhibits cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.5 to 1.0 µM depending on the cell line tested.

- In Vivo Studies : Animal models have shown that treatment with this compound leads to a reduction in tumor size and improved survival rates when administered in conjunction with standard chemotherapy drugs.

- Mechanistic Insights : The compound's action appears to involve binding at the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for mitosis and cellular integrity during division .

Q & A

Basic: What are the key challenges in synthesizing this benzoxazepine derivative, and how can they be methodologically addressed?

Answer:

The synthesis of this compound involves multi-step reactions, including the formation of the benzoxazepine core and functionalization of the chloro-fluorophenyl group. Challenges include:

- Regioselectivity : Ensuring proper substitution at the 2-chloro-4-fluorophenyl position. Use Suzuki-Miyaura coupling for precise aryl group introduction, as demonstrated in analogous benzodiazepine syntheses .

- Ring Closure : Optimizing cyclization conditions (e.g., acid catalysis or thermal methods) to avoid byproducts. Refluxing in aprotic solvents like DMF with catalytic p-toluenesulfonic acid has proven effective for similar structures .

- Purification : Employ gradient column chromatography with silica gel (hexane/ethyl acetate) to isolate the target compound from intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should they be applied?

Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for ) and benzoxazepine core protons (δ 4.0–5.5 ppm for diastereotopic protons). Compare with published spectra of structurally related benzoxazepines .

- X-ray Crystallography : Resolve the stereochemistry of the dihydrobenzoxazepine ring. Single-crystal XRD analysis, as performed for analogous compounds, confirms chair conformations and substituent orientations .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] peak) to distinguish from synthetic impurities .

Advanced: How can researchers resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?

Answer:

- Dynamic NMR (DNMR) : Investigate slow conformational exchange in the dihydrobenzoxazepine ring, which may cause peak splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split signals, confirming rotational barriers .

- DFT Calculations : Simulate NMR chemical shifts using density functional theory (e.g., B3LYP/6-311+G(d,p)) to cross-validate experimental data and identify misassignments .

- Heteronuclear Correlation (HSQC/HMBC) : Map - correlations to verify connectivity, especially for overlapping aromatic protons .

Advanced: What strategies are effective for separating enantiomers of this chiral benzoxazepine?

Answer:

- Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to resolve enantiomers. Monitor elution profiles via UV detection at 254 nm .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Jacobsen’s salen complexes) during synthesis to favor one enantiomer .

- Circular Dichroism (CD) : Confirm enantiomeric purity by comparing experimental CD spectra with computed electronic transitions .

Advanced: How can researchers investigate the compound’s interaction with neurotransmitter receptors?

Answer:

- Radioligand Binding Assays : Use -labeled GABA receptor ligands (e.g., flumazenil) to assess competitive displacement. Measure IC values via scintillation counting .

- Molecular Docking : Model the compound’s binding to receptor subtypes (e.g., α1β2γ2 GABA) using AutoDock Vina. Focus on halogen bonding between the chloro-fluorophenyl group and aromatic residues .

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing recombinant receptors quantify potentiation/inhibition of chloride currents .

Basic: What solvent systems optimize the compound’s stability during storage?

Answer:

- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the lactam ring .

- Solution Stability : Use anhydrous DMSO for stock solutions (≤10 mM), avoiding protic solvents like methanol, which accelerate degradation .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Answer:

- DoE (Design of Experiments) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio). For example, optimize Suzuki coupling at 80°C with 5 mol% Pd(PPh) in THF/water (4:1) .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 300 W) while maintaining yield .

- In Situ FTIR Monitoring : Track carbonyl (1670–1750 cm) and amine (3300–3500 cm) bands to terminate reactions at completion .

Advanced: What methodologies assess the compound’s metabolic stability in preclinical studies?

Answer:

- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities .

- Metabolite Identification : Employ HRMS/MS with fragmentation patterns to characterize phase I/II metabolites .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

- XRD Analysis : Compare unit cell parameters (e.g., space group, Z-value) with analogous benzoxazepines. For example, a monoclinic P2/c system confirms stereochemistry .

- 2D NMR (COSY, NOESY) : Assign diastereotopic protons and verify spatial proximity of the methoxy group to the fluorophenyl ring .

Advanced: How can substituent effects on bioactivity be systematically analyzed?

Answer:

- SAR Studies : Synthesize analogs with variations (e.g., replacing methoxy with ethoxy or halogens). Test binding affinity via IC shifts .

- Free-Wilson Analysis : Quantify contributions of substituents (e.g., chloro vs. fluoro) to receptor binding using regression models .

- QSAR Modeling : Develop predictive models with descriptors like logP, polar surface area, and Hammett constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.